Cerdulatinib
Overview
Description
Cerdulatinib is a small-molecule ATP-competitive kinase inhibitor that targets spleen tyrosine kinase (SYK) and Janus kinase (JAK) family members. It is being developed for the treatment of hematological malignancies, particularly B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphomas .
Mechanism of Action
Target of Action
Cerdulatinib is a dual inhibitor that targets two key cell signaling pathways: the spleen tyrosine kinase (SYK) and Janus kinase (JAK) family members . These kinases contribute to both tumor-intrinsic and microenvironment-derived survival signals, promoting cancer cell growth in certain B-cell malignancies .
Mode of Action
This compound is a small-molecule ATP-competitive kinase reversible inhibitor . It interacts with its targets (SYK and JAK) by binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity . This dual inhibition suppresses survival signals originating from both the B-cell receptor (BCR) and cytokine receptors .
Biochemical Pathways
The SYK and JAK pathways play critical roles in B-cell receptor (BCR) signaling and cytokine signaling, respectively . This compound’s inhibition of these pathways leads to a decrease in BCR, IL2, IL4, and IL6 signaling . This results in a reduction of survival signals for the cancer cells, thereby inhibiting their growth .
Pharmacokinetics
This suggests that it is well absorbed in the gastrointestinal tract. The extent of target inhibition in whole-blood assays and suppression of inflammation correlated with serum this compound concentration , indicating a relationship between drug concentration and its pharmacological effect.
Result of Action
This compound has demonstrated anti-tumor activity in both ABC and GCB types of diffuse large B-cell lymphoma (DLBCL) . It induces apoptosis in these cell lines, which is associated with caspase-3 and PARP cleavage . Additionally, this compound blocks the G1/S transition and causes cell cycle arrest, accompanied by inhibition of RB phosphorylation and down-regulation of cyclin E .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. SYK and JAK contribute to tumor-intrinsic and microenvironment-derived survival signals . Therefore, changes in the tumor microenvironment could potentially impact the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Cerdulatinib is an orally active, small molecule, reversible ATP-competitive dual inhibitor of SYK/JAK (JAK1, JAK2, TYK2) family members . It has been shown to inhibit SYK/JAK signaling pathways, which are known to contribute to tumor survival .
Cellular Effects
This compound has demonstrated anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma . It induces apoptosis in these cell lines, associated with caspase-3 and PARP cleavage . It also blocks G1/S transition and causes cell cycle arrest, accompanied by inhibition of RB phosphorylation and down-regulation of cyclin E .
Molecular Mechanism
This compound works by inhibiting SYK/JAK signaling pathways . Following administration, complete SYK and JAK pathway inhibition is achieved in whole blood of patients at tolerated exposures . The extent of target inhibition in whole-blood assays and suppression of inflammation has been correlated with tumor response .
Temporal Effects in Laboratory Settings
In a phase 2a dose-expansion study, this compound demonstrated acceptable tolerability and clinical activity in patients with relapsed/refractory follicular lymphoma . Improvements in managing toxicities over the course of the trial, including amylase/lipase elevations, allowed sustained dosing .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce inflammation in a rat model of autoimmune disease, and block B-cell activation and alleviate splenomegaly induced by chronic BCR stimulation in mice .
Metabolic Pathways
This compound’s metabolic pathways involve the inhibition of SYK/JAK signaling pathways . These pathways contribute to both tumor-intrinsic and microenvironment-derived survival signals, promoting cancer cell growth in certain B-cell malignancies .
Transport and Distribution
This compound is administered orally . Most patients in a phase 2a dose-expansion study received oral this compound at a starting dose of 30 mg twice daily .
Preparation Methods
Cerdulatinib is synthesized through a series of chemical reactions involving the formation of a pyrimidine core and subsequent functionalization. The synthetic route typically involves the following steps:
- Formation of the pyrimidine core.
- Introduction of the cyclopropylamino group.
- Functionalization with an ethylsulfonylpiperazine moiety.
- Final carboxamide formation .
Chemical Reactions Analysis
Cerdulatinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions can introduce different functional groups to the pyrimidine core
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cerdulatinib has several scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell signaling and immune response modulation.
Medicine: Under clinical trials for treating hematological malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphomas
Industry: Potential applications in developing targeted therapies for cancer treatment
Comparison with Similar Compounds
Cerdulatinib is unique due to its dual inhibition of SYK and JAK kinases. Similar compounds include:
Ruxolitinib: A JAK1 and JAK2 inhibitor used for treating myelofibrosis and polycythemia vera.
Fostamatinib: A SYK inhibitor used for treating chronic immune thrombocytopenia.
Entospletinib: A selective SYK inhibitor under investigation for treating B-cell malignancies
This compound’s dual inhibition mechanism distinguishes it from these compounds, offering a broader range of therapeutic effects .
Properties
IUPAC Name |
4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O3S/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLPECHZZQDNCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115521 | |
Record name | Cerdulatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198300-79-6 | |
Record name | 4-(Cyclopropylamino)-2-[[4-[4-(ethylsulfonyl)-1-piperazinyl]phenyl]amino]-5-pyrimidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198300-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cerdulatinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198300796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cerdulatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15499 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cerdulatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERDULATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1LXQ45S1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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